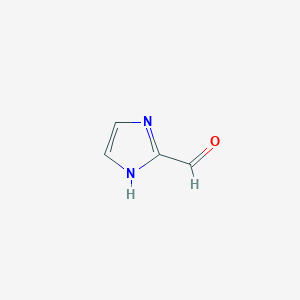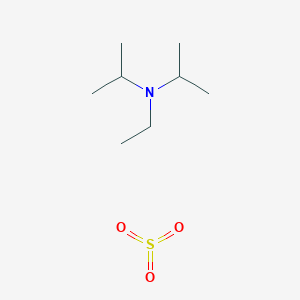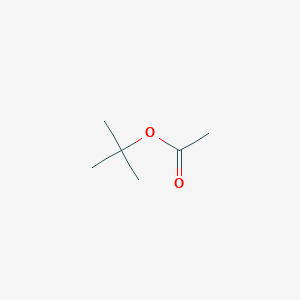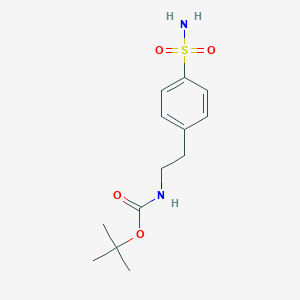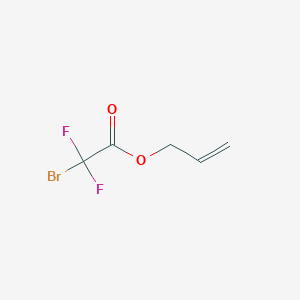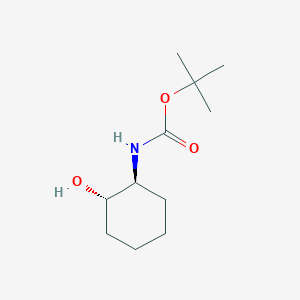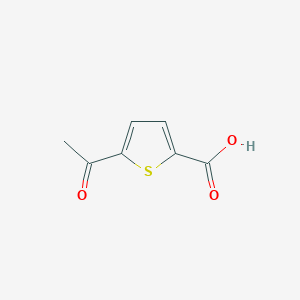
5-乙酰基噻吩-2-羧酸
描述
5-Acetylthiophene-2-carboxylic acid is a chemical compound derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. It is an intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound has been utilized in the synthesis of arotinolol hydrochloride, a beta-blocker used for treating hypertension and cardiac arrhythmias .
Synthesis Analysis
The synthesis of 5-acetylthiophene-2-carboxylic acid involves multiple steps starting from thiophene. One reported method includes a five-step reaction process that ultimately yields arotinolol hydrochloride with an overall yield of about 6% . Another approach for synthesizing derivatives involves the reaction of 2-acetylthiophene with arenediazonium chlorides in the presence of a catalyst, leading to the formation of 2-acetyl-5-arylthiophenes . Additionally, methods have been developed for the synthesis of related compounds, such as 5-alkylthio-4-ketoalkanoic acids, through reductive cleavage of acetylamino- and nitrothiophene-2-carboxylic acids .
Molecular Structure Analysis
The molecular structure of 5-acetylthiophene-2-carboxylic acid and its derivatives has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. These methods help determine the positions of substituent groups and confirm the overall structure of the compounds . The presence of the acetyl and carboxylic acid groups on the thiophene ring significantly influences the chemical behavior and reactivity of the molecule.
Chemical Reactions Analysis
5-Acetylthiophene-2-carboxylic acid participates in various chemical reactions due to its functional groups. For instance, it can be converted into 5-acetylthiophene-2-formamide, which is then used in further reactions to synthesize arotinolol hydrochloride . The compound's reactivity with different reagents, such as alkali metals in liquid ammonia, can lead to the cleavage of the thiophene ring and the formation of new compounds like 5-mercapto-4-ketoalkanoic acids .
Physical and Chemical Properties Analysis
While the specific physical properties of 5-acetylthiophene-2-carboxylic acid are not detailed in the provided papers, the compound's structure suggests it would exhibit properties typical of aromatic carboxylic acids. These might include a relatively high melting point and the ability to form hydrogen bonds due to the carboxylic acid group, which could affect its solubility in various solvents. The acetyl group also contributes to the compound's reactivity, particularly in electrophilic aromatic substitution reactions . Supramolecular liquid-crystalline complexes derived from related compounds suggest potential applications in materials science
科学研究应用
合成应用
5-乙酰基噻吩-2-羧酸在各种合成过程中被使用。例如,它用于合成阿罗替诺洛盐酸盐,该过程涉及从噻吩开始的几个反应步骤(L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011)。同样,它是产生5-(2-巯基-4-噻唑基)-2-噻吩甲酰胺的反应过程的一部分,该产物进一步加工成阿罗替诺洛盐酸盐。
化学反应
5-乙酰基噻吩-2-羧酸参与各种化学反应。例如,它与浓硫酸中的N-(羟甲基)氯乙酰胺反应,生成衍生物(Y. Gol'dfarb, A. P. Yakubov, & L. I. Belen’kii, 1986)。它还用于合成抗炎药物,在这个过程中,它被转化为5-(2-氯乙酰胺基)苯并[b]噻吩-2-羧酸(M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009)。
生物活性
这种化合物被研究用于开发新的治疗剂。例如,从5-氨基苯并[b]噻吩-2-羧酸合成的5-取代苯并[b]噻吩衍生物显示出强效的抗炎活性。这说明了5-乙酰基噻吩-2-羧酸衍生物在药理学中的潜力(M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009)。
催化和材料科学
在催化和材料科学中,5-乙酰基噻吩-2-羧酸衍生物用于制备多取代噻吩和苯并噻吩,这些材料具有液晶、光致变色和其他功能性能(Shyh-Ming Yang et al., 2002)。
安全和危害
5-Acetylthiophene-2-carboxylic acid is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
5-acetylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIMWYKJUFVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395811 | |
| Record name | 5-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylthiophene-2-carboxylic acid | |
CAS RN |
4066-41-5 | |
| Record name | 5-Acetyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-acetylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

